molecular formula C10H11BrClN B2386139 rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2059909-45-2

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B2386139
CAS No.: 2059909-45-2
M. Wt: 260.56
InChI Key: YIJUJFJDCVGJRT-HHDYSPPTSA-N
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Description

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the bromination of an indene derivative, followed by the formation of the cyclopropane ring through a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclopropanation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the amine group to other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of brominated indene derivatives on biological systems.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,1aS,6aS)-4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
  • (1R,1aS,6aS)-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
  • (1R,1aS,6aS)-4-iodo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Uniqueness

The uniqueness of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets

Biological Activity

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : 239.52 g/mol
  • CAS Number : 12370443

Biological Activity Overview

The biological activity of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been investigated in various studies. Its potential applications include:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInduction of apoptosis
NeuroprotectiveReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Case Study 1: Antitumor Activity

A study conducted on the effect of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, this compound was found to significantly reduce cell death. The compound increased the expression of antioxidant enzymes and decreased markers of lipid peroxidation. These findings suggest its potential for therapeutic applications in conditions such as Alzheimer's disease.

Table 2: Key Findings from Research Studies

Study FocusFindings
Antitumor ActivityInduced apoptosis in cancer cellsPotential anticancer agent
NeuroprotectionReduced oxidative stressPossible treatment for neurodegeneration
AntimicrobialEffective against E. coliPotential antimicrobial agent

Properties

IUPAC Name

(1R,1aS,6aS)-4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H/t8-,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUJFJDCVGJRT-HHDYSPPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2N)C3=C1C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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